6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
Overview
Description
6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a fused ring system containing both pyridine and pyrazine rings, with a chlorine atom at the 6th position
Mechanism of Action
Target of Action
The primary target of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is the d-amino acid oxidase (DAAO) enzyme . DAAO plays a crucial role in the metabolism of d-amino acids, which are involved in various physiological processes.
Mode of Action
This compound interacts with its target, DAAO, by binding to it and inhibiting its activity . The 5-nitrogen in the compound’s structure is suggested to significantly enhance the binding affinity by strengthening relevant hydrogen bond interactions .
Biochemical Pathways
By inhibiting DAAO, this compound affects the metabolic pathways of d-amino acids
Result of Action
The inhibition of DAAO by this compound could lead to an accumulation of d-amino acids, potentially affecting various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one typically involves the reaction of acylpyruvic acids with 2,3-diaminopyridine. The reaction proceeds under mild conditions to form the desired product . The general reaction scheme is as follows:
Starting Materials: Acylpyruvic acids and 2,3-diaminopyridine.
Reaction Conditions: Mild conditions, typically involving heating and stirring.
Product Formation: Formation of (Z)-3-acylmethylene-1H-3,4-dihydropyrido[2,3-b]pyrazin-2-ones.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the pyrazine ring.
Substitution: Chlorine atom at the 6th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system.
1H-pyrrolo[2,3-b]pyridine: Contains a pyrrole ring fused with a pyridine ring.
2-chloro-3-hydroxypyridine: A related compound with a hydroxyl group instead of a pyrazine ring.
Uniqueness
6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific ring structure and the presence of a chlorine atom at the 6th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-2,9H,3H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJARQBZUOZMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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